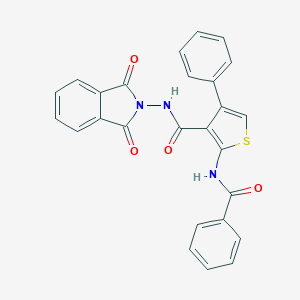

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate, also known as NMIA, is a synthetic compound that belongs to the indole family. It is widely used in scientific research for its unique properties and potential applications in various fields.

Mecanismo De Acción

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate modifies the arginine residues in the RNA-binding domains of RBPs by forming covalent adducts with the guanidino group of the arginine side chain. This modification can affect the electrostatic interactions between the RBPs and RNA molecules, leading to changes in their binding affinity. The specific mechanism of action of 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate on RBPs depends on the structure and sequence of the RNA-binding domains and the nature of the RNA molecules.

Biochemical and Physiological Effects:

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has been shown to selectively modify RBPs and affect their binding affinity to RNA molecules. This property of 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has been used to study the roles of RBPs in various cellular processes, including RNA processing, mRNA translation, and stress response. 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has also been used to identify and characterize RBPs and their binding partners in different cell types and tissues. However, the biochemical and physiological effects of 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate on RBPs and cellular processes may vary depending on the concentration, duration, and specificity of the treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has several advantages for lab experiments. It is a small molecule that can selectively modify RBPs without affecting other cellular components. It can be easily synthesized and purified in large quantities with high yields and purity. It can also be used in various experimental systems, including cell culture, in vitro assays, and in vivo models. However, 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate also has some limitations for lab experiments. It can be toxic at high concentrations or prolonged exposure, which can affect the viability and function of cells or organisms. It can also have off-target effects on other proteins or cellular processes, which can complicate the interpretation of the results.

Direcciones Futuras

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has potential applications in various fields, including RNA biology, neurobiology, and drug discovery. Some future directions for 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate research include:

1. Developing more specific and potent 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate analogs that can selectively modify different RBPs or RNA molecules.

2. Studying the roles of RBPs and RNA molecules in different cellular processes and diseases using 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate as a tool.

3. Identifying and characterizing new RBPs and their binding partners using 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate-based approaches.

4. Developing 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate-based assays for drug discovery and screening of compounds that can modulate RBP-RNA interactions.

5. Using 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate as a probe for studying the structure and dynamics of RBPs and RNA molecules in complex with each other.

In conclusion, 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate is a synthetic compound that has unique properties and potential applications in various fields of scientific research. Its selective modification of RBPs and RNA molecules has been used to study their roles in cellular processes and diseases. However, its advantages and limitations should be carefully considered in lab experiments, and future directions for 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate research should focus on developing more specific and potent analogs and exploring new applications in different fields.

Métodos De Síntesis

The synthesis of 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate involves the reaction of 3-nitroindole-2-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then acetylated with acetic anhydride to yield 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate. This method has been optimized to achieve high yields and purity of 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate.

Aplicaciones Científicas De Investigación

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has been widely used in scientific research as a tool for studying protein-protein interactions, particularly those involving RNA-binding proteins (RBPs). RBPs play important roles in various cellular processes, including gene expression, RNA processing, and mRNA translation. 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate can selectively modify the arginine residues in the RNA-binding domains of RBPs, which can affect their binding affinity to RNA molecules. This property of 3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate has been used to identify and characterize RBPs and their binding partners.

Propiedades

Nombre del producto |

3-nitro-1-(4-methoxyphenyl)-2-methyl-1H-indol-6-yl acetate |

|---|---|

Fórmula molecular |

C18H16N2O5 |

Peso molecular |

340.3 g/mol |

Nombre IUPAC |

[1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-yl] acetate |

InChI |

InChI=1S/C18H16N2O5/c1-11-18(20(22)23)16-9-8-15(25-12(2)21)10-17(16)19(11)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3 |

Clave InChI |

YVNCEZJUHBFJEB-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)OC(=O)C)[N+](=O)[O-] |

SMILES canónico |

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)OC(=O)C)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)

![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)

![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)

![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)

![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)

![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)

![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)

![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)